2-[(2-fluorophenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Description
2-[(2-fluorophenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenoxy group, an acetyl group, and a hydrazinecarbothioamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-[[2-(2-fluorophenoxy)acetyl]amino]-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c15-11-5-1-2-6-12(11)21-9-13(19)17-18-14(22)16-8-10-4-3-7-20-10/h1-2,5-6,10H,3-4,7-9H2,(H,17,19)(H2,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISJTHQXTNBGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NNC(=O)COC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorophenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-fluorophenoxyacetic acid: This can be achieved by reacting 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-[(2-fluorophenoxy)acetyl]hydrazine: The 2-fluorophenoxyacetic acid is then reacted with hydrazine hydrate to form the hydrazine derivative.
Cyclization with tetrahydrofuran-2-carbaldehyde: The hydrazine derivative is further reacted with tetrahydrofuran-2-carbaldehyde under acidic conditions to form the final product, 2-[(2-fluorophenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorophenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2-fluorophenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in studies investigating its effects on various biological pathways and molecular targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(2-fluorophenoxy)acetyl]hydrazine: A precursor in the synthesis of the target compound.
Tetrahydrofuran-2-carbaldehyde: Another intermediate used in the synthesis.
Other fluorophenoxy derivatives: Compounds with similar structures but different functional groups.
Uniqueness
2-[(2-fluorophenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
